molecular formula C14H14O B13932072 2-Benzyl-3-methylphenol CAS No. 30091-03-3

2-Benzyl-3-methylphenol

Cat. No.: B13932072
CAS No.: 30091-03-3
M. Wt: 198.26 g/mol
InChI Key: AHKRMDMQOAEIKN-UHFFFAOYSA-N
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Description

2-Benzyl-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by a benzyl group attached to the second carbon and a methyl group attached to the third carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylphenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Benzyl alcohols and methylated phenols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Benzyl-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol (o-Cresol): Similar structure but lacks the benzyl group.

    3-Methylphenol (m-Cresol): Similar structure but lacks the benzyl group.

    4-Methylphenol (p-Cresol): Similar structure but lacks the benzyl group.

Uniqueness

2-Benzyl-3-methylphenol is unique due to the presence of both benzyl and methyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable in various applications.

Properties

CAS No.

30091-03-3

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-benzyl-3-methylphenol

InChI

InChI=1S/C14H14O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3

InChI Key

AHKRMDMQOAEIKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)CC2=CC=CC=C2

Origin of Product

United States

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